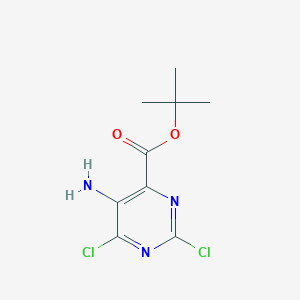![molecular formula C18H21BrN2O3S2 B2514420 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1039433-04-9](/img/structure/B2514420.png)
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" is a derivative of imidazo[2,1-b]thiazole, which is a class known to contain compounds with analgesic and anti-inflammatory activity . The structure of this compound suggests it may have interesting interactions due to the presence of multiple functional groups, such as the dimethoxyphenyl and thiophenyl moieties.
Synthesis Analysis
The synthesis of related imidazo[2,1-b]thiazole derivatives has been reported, where compounds were obtained by reacting 2-phenylamino-4-methylthiazole with aromatic α-halogenoketones . Another related synthesis involves the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate, leading to tetracyclic compounds with a thiazolidinone or thiazinone ring . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic tools and X-ray crystallographic analyses . For instance, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares some functional groups with the target compound, was determined to crystallize in the triclinic crystal system . Such analyses are crucial for confirming the molecular structure of the compound .
Chemical Reactions Analysis
The chemical behavior of imidazo[2,1-b]thiazole derivatives under different conditions has been studied. For example, boiling certain thiazolium bromides in aqueous hydrobromic acid led to the isolation of different imidazo[2,1-b]thiazolium bromides, while boiling in acetic anhydride resulted in different derivatives . These reactions indicate that the compound of interest may also undergo transformations under various conditions, which could be explored for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the bisphenol derivative with imidazole rings showed extensive hydrogen-bonded structures and strong π...π interactions . Similarly, the target compound's physical properties such as solubility, melting point, and stability could be influenced by its ability to form hydrogen bonds and other intermolecular interactions.
科学的研究の応用
Imidazole Derivatives in Drug Discovery
Imidazole rings are prevalent in many pharmaceutical compounds due to their resemblance to the histidine amino acid and their participation in biological processes. Imidazole derivatives have been synthesized and evaluated for their potential as antimicrobial, antifungal, and anticancer agents. For instance, new imidazothiazole sulfides and sulfones have been prepared, characterized, and screened for anthelmintic and anti-inflammatory activities, showing promising results (Nitinkumar S. Shetty et al., 2010).
Thiazine and Its Derivatives in Chemistry
Thiazine derivatives are explored for their chemical and physical properties, including their use in synthetic organic chemistry and potential therapeutic applications. The synthesis of thiazine and its derivatives can lead to compounds with various biological activities. For example, compounds with a thiazine ring have been synthesized for their potential use in antimicrobial and anti-inflammatory applications, as well as for their photophysical properties, which could be useful in developing new materials or sensors (Deng-Ke Cao et al., 2015).
Bromide in Organic Synthesis
Bromide ions and brominated compounds are pivotal in organic synthesis, serving as key intermediates in the formation of various functional groups and molecular scaffolding. Bromide salts, for instance, are used in the synthesis of binuclear copper(I) complexes, demonstrating the versatility of bromide in coordinating and catalyzing chemical reactions (P. Cox et al., 2000).
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O3S2.BrH/c1-22-13-6-7-15(23-2)14(11-13)19-12-18(21,16-5-3-9-24-16)20-8-4-10-25-17(19)20;/h3,5-7,9,11,21H,4,8,10,12H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJPUEKIFBGXQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)


![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)
![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)